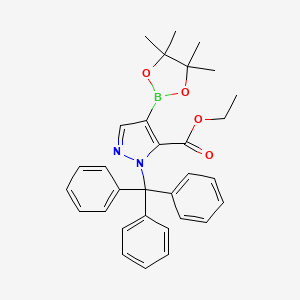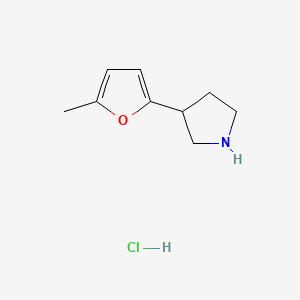![molecular formula C8H4ClF3N2 B13661420 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)
3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure. This compound is notable for its incorporation of both chlorine and trifluoromethyl groups, which contribute to its unique chemical properties. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a chlorinated and trifluoromethylated reagent under acidic or basic conditions. The reaction may be catalyzed by transition metals or proceed via metal-free pathways, depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and minimal by-products, often involving controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form N-oxides or reduction reactions to modify the imidazo[1,2-a]pyridine ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts with ligands like triphenylphosphine in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Coupling Products: Biaryl or alkyl-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The exact pathways depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Comparison: 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and development. Compared to similar compounds, it often exhibits enhanced biological activity and selectivity, making it a preferred choice in various applications.
Eigenschaften
Molekularformel |
C8H4ClF3N2 |
|---|---|
Molekulargewicht |
220.58 g/mol |
IUPAC-Name |
3-chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4-13-7-3-1-2-5(14(6)7)8(10,11)12/h1-4H |
InChI-Schlüssel |
HWCPZQPQFAWZIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)
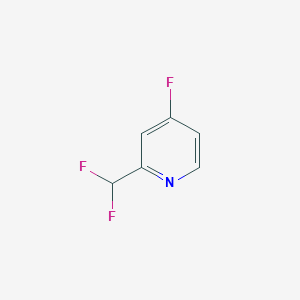
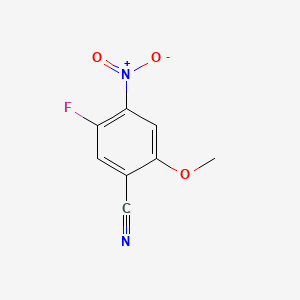
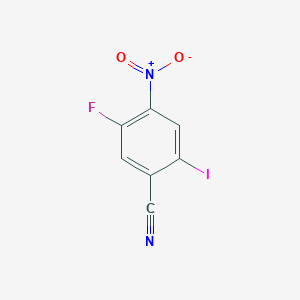
![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)




![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)

